molecular formula C23H27N5O2 B1662933 2-Mpmdq CAS No. 149847-77-8

2-Mpmdq

Cat. No.: B1662933
CAS No.: 149847-77-8
M. Wt: 405.5 g/mol
InChI Key: OULFYKAESNCMFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-MPMDQ involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes:

    Step 1: Formation of the quinazoline core through a cyclization reaction.

    Step 2: Introduction of the piperazine moiety via nucleophilic substitution.

    Step 3: Final modifications to introduce the methoxyphenyl group.

The reaction conditions often involve the use of organic solvents such as dimethylformamide and catalysts like palladium on carbon. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-MPMDQ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its corresponding dihydroquinazoline.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring, altering the compound’s pharmacological properties.

Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to ensure selective transformations .

Scientific Research Applications

2-MPMDQ has a wide range of scientific research applications:

Mechanism of Action

2-MPMDQ exerts its effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This inhibition prevents the usual action of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .

Comparison with Similar Compounds

2-MPMDQ is unique due to its high selectivity for alpha-1 adrenergic receptors over alpha-2 adrenergic receptors. Similar compounds include:

    Prazosin: Another alpha-1 adrenergic receptor antagonist but with a different chemical structure.

    Terazosin: Similar in function but differs in its pharmacokinetic properties.

    Doxazosin: Also an alpha-1 adrenergic receptor antagonist, used in the treatment of hypertension and benign prostatic hyperplasia.

Compared to these compounds, this compound offers a higher selectivity ratio, making it a more targeted therapeutic agent .

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULFYKAESNCMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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